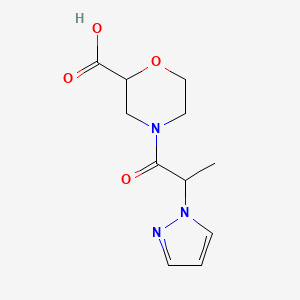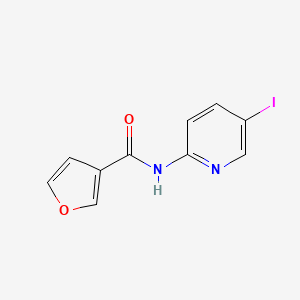![molecular formula C12H16N2O3 B7589100 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide, also known as BVT.2733, is a novel small molecule drug that has recently gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide involves the inhibition of the enzyme dipeptidyl peptidase 4 (DPP4), which is involved in the regulation of the immune system and inflammation. By inhibiting DPP4, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is able to modulate the immune response and reduce inflammation, which makes it a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in various disease models. In animal models of multiple sclerosis, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to reduce the severity of symptoms and delay disease progression. Similarly, in animal models of rheumatoid arthritis, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to reduce inflammation and joint damage. In addition, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. Additionally, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, which suggest that it may be suitable for use in humans. However, one of the limitations of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as type 1 diabetes and inflammatory bowel disease. Additionally, further studies are needed to determine the safety and efficacy of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide in humans, and to identify any potential side effects or drug interactions. Finally, there is a need for the development of more efficient synthesis methods for 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide, which would allow for larger-scale production and testing.
Synthesis Methods
The synthesis of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide involves a multi-step process, which includes the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and subsequent reduction with sodium borohydride. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease models. Recent studies have shown that this compound has anti-inflammatory and immunomodulatory properties, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have neuroprotective effects, which suggest that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-9-4-3-7-13-10(9)11(16)14-8-12(17)5-1-2-6-12/h3-4,7,15,17H,1-2,5-6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROORZKKNBJCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=N2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)


![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
